5-Bromo-6-fluorobenzo[b]thiophene
Description
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Properties
Molecular Formula |
C8H4BrFS |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |
InChI Key |
AASRSBQIWRXUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)Br)F |
Origin of Product |
United States |
Preparation Methods
Aryne Intermediate-Mediated Thiophene Ring Formation
The cyclization of 2-fluoro-5-bromobenzaldehyde with ethyl thioglycolate represents a robust route to 5-bromo-6-fluorobenzo[b]thiophene. Under anhydrous conditions, triethylamine facilitates deprotonation, while DMSO acts as both solvent and oxidant. The reaction proceeds via a thioglycolate intermediate, which undergoes intramolecular cyclization to form the thiophene ring.
Reaction Conditions :
-
Temperature : 80°C (2 h) followed by room temperature (12 h)
-
Workup : Quenching with ice/water, filtration, and recrystallization from ethanol
Mechanistic Insight :
The electron-withdrawing bromine and fluorine substituents direct cyclization by stabilizing the transition state through resonance effects. The thiolate anion attacks the aldehyde carbon, followed by aromatization to yield the benzo[b]thiophene core.
Base-Mediated Cyclization in Polar Aprotic Solvents
Alternative protocols employ K₂CO₃ in DMF at 60°C, achieving comparable yields (70–75%) with reduced reaction times (4–6 h). This method avoids the use of toxic triethylamine, enhancing scalability for industrial production.
Optimization Data :
Sequential Halogenation of Benzo[b]thiophene
Electrophilic Bromination at Position 5
Direct bromination of 6-fluorobenzo[b]thiophene using Br₂ in acetic acid introduces bromine at position 5 with 65% regioselectivity. FeBr₃ (10 mol%) enhances electrophilic substitution by activating Br₂.
Conditions :
Limitations :
Competing bromination at positions 4 and 7 reduces efficiency, necessitating chromatographic separation.
Late-Stage Fluorination via Nucleophilic Aromatic Substitution
Post-bromination fluorination employs N-fluorobenzenesulfonimide (NFSI) under microwave irradiation (120°C, 30 min). The electron-deficient aromatic ring facilitates fluorine displacement of nitro or sulfonyl groups.
Key Data :
| Substrate | Reagent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-6-nitrobenzo[b]thio | NFSI | 120 | 30 | 82 |
| 5-Bromo-6-sulfonylbenzo[b]t | NFSI | 100 | 60 | 68 |
Palladium-Catalyzed Cross-Coupling Strategies
Direct C–H Bromination Using Directed Metalation
Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) and subsequent quenching with Br₂ provides regioselective bromination. A directing group (e.g., amide) at position 2 ensures precise bromine placement.
Conditions :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-6-fluorobenzo[b]thiophene, and how do reaction conditions influence selectivity?
- Methodological Answer : Synthesis typically involves sequential halogenation of benzo[b]thiophene derivatives. Bromination and fluorination steps require precise temperature control (e.g., 0–5°C for bromine addition) and solvents like dichloromethane or THF to ensure substitution at the 5- and 6-positions. For fluorination, DAST (diethylaminosulfur trifluoride) or Selectfluor® are common reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves crystal structures, and FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). For purity assessment, HPLC with UV detection is recommended .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level predict electronic properties (e.g., HOMO-LUMO gaps) and charge delocalization in thiophene-based systems. Molecular dynamics simulations assess interactions in polymer matrices, guiding the development of organic semiconductors or liquid crystals .
Q. What strategies mitigate competing side reactions during the synthesis of multi-halogenated benzo[b]thiophenes?
- Methodological Answer : Sequential halogenation with protective groups (e.g., tert-butyl for sulfur stabilization) prevents over-substitution. Kinetic control via low-temperature bromination followed by fluorination under anhydrous conditions minimizes byproducts. Monitoring reaction progress via TLC or in-situ NMR ensures intermediate stability .
Q. How do structural modifications of this compound influence its antimicrobial activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances activity against Gram-positive bacteria. MIC (Minimum Inhibitory Concentration) assays under CLSI guidelines reveal potency, with derivatives showing MIC values as low as 32 µg/mL against Bacillus cereus. Structure-Activity Relationship (SAR) studies correlate substituent electronegativity with membrane disruption efficacy .
Q. What statistical methods are appropriate for validating biological activity data in high-throughput screening of thiophene derivatives?
- Methodological Answer : The Benjamini-Hochberg procedure controls the False Discovery Rate (FDR) when analyzing multiple hypotheses (e.g., antimicrobial or anticancer assays). This method adjusts p-values to reduce Type I errors while maintaining statistical power, outperforming Bonferroni correction in large datasets .
Q. How do solvent polarity and catalyst choice affect the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed Suzuki-Miyaura couplings by stabilizing transition states. Ligands like XPhos improve yields for sterically hindered substrates. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) while maintaining selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
